molecular formula C22H21N3O B2404789 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide CAS No. 1351585-07-3

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide

Cat. No.: B2404789
CAS No.: 1351585-07-3
M. Wt: 343.43
InChI Key: LCSGJXMBFYOAIZ-UHFFFAOYSA-N
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Description

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 3,4-dihydroisoquinoline moiety linked via a but-2-yn-1-yl spacer to an indole-2-carboxamide group. This compound is part of a broader class of molecules designed to modulate receptor activity through bivalent or bitopic interactions, leveraging the structural flexibility of the alkyne linker and the aromatic indole system for target engagement.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c26-22(21-15-18-8-3-4-10-20(18)24-21)23-12-5-6-13-25-14-11-17-7-1-2-9-19(17)16-25/h1-4,7-10,15,24H,11-14,16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGJXMBFYOAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound integrates an indole core with a 3,4-dihydroisoquinoline moiety, which is associated with various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry.

Structural Features

The compound's molecular formula is C₁₈H₁₈N₂O, featuring several functional groups that contribute to its reactivity and biological properties:

  • Indole Ring : A privileged scaffold in many natural products and pharmaceuticals, known for its diverse biological activities.
  • 3,4-Dihydroisoquinoline Moiety : Associated with various pharmacological effects, including anticancer and antimicrobial activities.
  • Alkyne Linker : Enhances the compound's ability to participate in click chemistry reactions, facilitating the creation of libraries for biological evaluation.
  • Carboxamide Group : Involved in hydrogen bonding, essential for ligand-receptor interactions in drug discovery .

Anticancer Properties

Research indicates that compounds containing indole and isoquinoline structures exhibit significant anticancer activity. The unique combination of these moieties in N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide may enhance its efficacy against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 Value (µM)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamideMDA-MB-231TBD
Indole DerivativeHT290.024
Isoquinoline AnalogA5490.84

The structure-activity relationship (SAR) studies suggest that modifications to the indole and isoquinoline rings can significantly impact the anticancer potency of these compounds .

Antimicrobial Activity

The presence of the isoquinoline moiety has been linked to antimicrobial effects. Studies have shown that derivatives of isoquinoline can inhibit the growth of various bacterial strains. The compound's potential as an antimicrobial agent warrants further investigation:

CompoundTarget BacteriaActivity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamideMycobacterium tuberculosisTBD
Isoquinoline DerivativeStaphylococcus aureusEffective

Neuroprotective Effects

The indole structure is also associated with neuroprotective properties. Compounds containing indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis:

CompoundModelEffect
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamideNeuronal Cell LinesProtective against oxidative stress

Synthesis and Evaluation

A recent study synthesized a series of indole derivatives, including N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide. The synthesized compounds were evaluated for their biological activities against various cancer cell lines and microbial strains. The results indicated promising activity, particularly in inhibiting tumor growth and bacterial proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide to target proteins involved in cancer progression and microbial resistance. These studies help elucidate the mechanism of action at the molecular level and guide further optimization of the compound .

Scientific Research Applications

Antitumor Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide exhibits significant antitumor properties. In vitro studies have shown that it reduces cell viability across various cancer cell lines. Notably, it demonstrated substantial tumor reduction in MV4-11 xenograft models, indicating its potential as an anticancer agent.

Inhibition of Protein Arginine Methyltransferases (PRMTs)

The compound has been identified as a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with an IC50 value of 8.5 nM. This inhibition plays a crucial role in regulating cellular signaling pathways and could be leveraged in therapeutic strategies targeting diseases associated with dysregulated methylation processes .

Interaction with P-glycoprotein

Studies indicate that this compound modulates the activity of P-glycoprotein, an efflux pump involved in multidrug resistance in cancer cells. By reducing efflux, it enhances the efficacy of co-administered chemotherapeutic agents .

Data Summary

The following table summarizes key biological activities and mechanisms associated with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide:

Activity TypeTarget/MechanismIC50/EffectReference
PRMT5 InhibitionProtein Arginine Methyltransferase 58.5 nM
Antitumor ActivityMV4-11 Xenograft ModelSignificant tumor reduction
P-glycoprotein InteractionEfflux Pump ModulationReduced efflux

Case Study 1: Antitumor Efficacy

A study conducted on MV4-11 xenograft models demonstrated that treatment with N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-1H-indole-2-carboxamide resulted in a marked decrease in tumor size compared to control groups. This suggests its potential as a therapeutic agent in hematological malignancies.

Case Study 2: Selective Inhibition of PRMT5

In biochemical assays, the compound exhibited potent inhibition of PRMT5, which is implicated in various cancers and other diseases characterized by abnormal methylation patterns. The selectivity towards PRMT5 over other family members suggests its utility in developing targeted therapies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives.

Reaction Type Conditions Product Yield Source
Acidic Hydrolysis5 N H₂SO₄ in MeOH, reflux1H-Indole-2-carboxylic acid + Amine byproduct78%
Basic HydrolysisNaOH (aq.), 80°C1H-Indole-2-carboxylate salt + Free amine65–85%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Alkyne Group Reactivity

The but-2-yn-1-yl linker participates in hydrogenation and cross-coupling reactions due to its sp-hybridized carbon atoms.

Hydrogenation

Catalytic hydrogenation reduces the alkyne to a cis- or trans-alkene:

But 2 yn 1 ylH2,Pd CRTBut 2 ene 1 yl cis trans mixture \text{But 2 yn 1 yl}\xrightarrow[\text{H}_2,\text{Pd C}]{\text{RT}}\text{But 2 ene 1 yl cis trans mixture }

  • Conditions : H₂ (1 atm), Pd/C catalyst, room temperature.

  • Application : Modifies molecular rigidity and bioavailability.

Cross-Coupling Reactions

The alkyne undergoes Sonogashira or Glaser-Hay couplings with aryl halides or terminal alkynes:

  • Example :

    Alkyne+Ar XCu PdBaseConjugated diyne or aryl alkyne\text{Alkyne}+\text{Ar X}\xrightarrow[\text{Cu Pd}]{\text{Base}}\text{Conjugated diyne or aryl alkyne}
  • Conditions : CuBr (10 mol%), Pd(OAc)₂, DCM/DCE solvent, 80°C .

Dihydroisoquinoline Ring Modifications

The 3,4-dihydroisoquinoline moiety undergoes oxidation and electrophilic substitution.

Oxidation to Isoquinoline

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Product : Fully aromatic isoquinoline derivative .

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-6 or C-7 positions.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing solubility.

Indole Core Reactivity

The indole ring participates in electrophilic substitutions (e.g., halogenation, Friedel-Crafts alkylation) at the C-3 or C-5 positions:

Reaction Conditions Product
BrominationBr₂ in DCM, 0°C3-Bromo-1H-indole-2-carboxamide
Friedel-Crafts AlkylationAlCl₃, R-X, anhydrous conditions3-Alkyl-1H-indole-2-carboxamide

Note : The carboxamide group directs electrophiles to the indole’s C-3 position .

Stability Under Physiological Conditions

  • pH Stability : The compound remains stable at pH 5–7 but degrades under strongly acidic (pH < 3) or basic (pH > 9) conditions, releasing indole and dihydroisoquinoline fragments.

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.

Comparative Reactivity of Functional Groups

Functional Group Reactivity Preferred Reactions
CarboxamideModerateHydrolysis, Amidation
AlkyneHighHydrogenation, Cross-coupling
DihydroisoquinolineLow to ModerateOxidation, Electrophilic substitution
IndoleHighElectrophilic substitution

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The absence of a cyano group in the target compound (unlike 14f or SB269652) may reduce electron-withdrawing effects, altering pharmacokinetic properties such as solubility or metabolic stability .
  • Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to 14f (86% yield) but contrasts with lower-yield procedures in patent applications (e.g., 48.9% for tetrahydro-2H-pyran derivatives) .

Pharmacological and Functional Comparisons

Receptor Binding and Allosteric Modulation

  • Dopamine D2 Receptor: Analogues like SB269652 exhibit bitopic binding, where the dihydroisoquinoline moiety engages the orthosteric site, while the indole-carboxamide group interacts allosterically. The target compound’s but-2-yn-1-yl linker may optimize spatial orientation for dual-site binding .
  • Cytotoxicity : Compounds with tetrahydro-2H-pyran or hydroxypropyl linkers (e.g., from ) show moderate cytotoxicity in HEK cells (IC₅₀ ~55.3 μM), suggesting that structural modifications to the linker or aromatic groups could mitigate off-target effects .

Antiviral Potential

For example, N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)picolinamide (Compound 17) reduced plaque formation by 35.5% at 0.568 μM, highlighting the role of dihydroisoquinoline derivatives in antiviral drug discovery .

Structure-Activity Relationship (SAR) Insights

  • Indole vs. Quinoline Carboxamide: Replacing indole with quinoline (as in 14d-e) reduces dopamine receptor affinity but enhances metabolic stability due to quinoline’s lower susceptibility to oxidative degradation .
  • Cyano Substitution: The 7-cyano group in 14f and SB269652 increases receptor binding affinity by ~10-fold compared to non-cyano analogues, emphasizing the importance of electron-withdrawing groups in dihydroisoquinoline-based ligands .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Use coupling reactions between indole-2-carboxylic acid derivatives and alkynyl-dihydroisoquinoline intermediates under anhydrous conditions (e.g., THF, CDI activation) .
  • Step 2 : Purify intermediates via column chromatography (e.g., 40% acetonitrile/chloroform) and confirm structures using 1H^1H/13C^{13}C NMR. Oxalate salt formation (ethanol/ether or acetone) enhances stability for pharmacological studies .
  • Yield Optimization : Microwave-assisted synthesis with palladium catalysts (e.g., [Pd(Ph3_3P)4_4]) can improve efficiency in cross-coupling steps .

Q. How can researchers resolve discrepancies in reported yields or purity during synthesis?

  • Methodology :

  • Analytical Cross-Validation : Combine NMR, HPLC, and mass spectrometry to confirm compound identity and purity. For example, oxalate salts in showed distinct 1H^1H NMR shifts (δ 2.46–3.92 ppm) for piperazine protons .
  • Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled temperature) and document solvent ratios (e.g., DMF/NaOEt for carboxamide coupling) .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the bitopic binding mode of this compound to G protein-coupled receptors (GPCRs)?

  • Methodology :

  • Radioligand Displacement Assays : Compare binding affinity (Ki_i) at dopamine D2 receptors (D2R) using tritiated ligands (e.g., 3H^3H-spiperone). SB269652, a structural analog, showed negative allosteric modulation via a bitopic pose at D2R dimers .
  • Molecular Dynamics (MD) Simulations : Model interactions between the indole-2-carboxamide moiety and transmembrane helices (e.g., TM2/TM7 in D2R) to predict allosteric effects .

Q. How do structural modifications (e.g., substituents on the dihydroisoquinoline ring) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents (e.g., 7-cyano, 6-fluoro) and assess receptor binding/functional activity. For example, fluorination at the indole ring (MIPS1868) enhanced selectivity for D2R over serotonin receptors .
  • Cytotoxicity Profiling : Use HEK cell viability assays (e.g., MTT) to screen analogs. reported cytotoxicity ranges of 0.52–0.60% for related indole-2-carboxamides .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • In Silico ADME : Use tools like SwissADME to calculate logP (lipophilicity), CNS permeability, and metabolic stability. The trans-cyclopropylmethyl linker in may enhance blood-brain barrier penetration .
  • Docking Studies : Perform ensemble docking with GPCR crystal structures (e.g., PDB: 6CM4) to identify key residues (e.g., Asp1143.32^{3.32} in D2R) for hydrogen bonding .

Data Analysis & Contradictions

Q. How should researchers address conflicting data on receptor binding affinity across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., membrane vs. whole-cell preparations, ionic composition). For example, sodium ions reduce agonist binding to D2R, affecting allosteric modulator potency .
  • Statistical Validation : Apply two-way ANOVA to account for variability in biological replicates (e.g., n ≥ 3 independent experiments) .

Experimental Design

Q. What controls are essential for validating the compound’s allosteric effects in functional assays?

  • Methodology :

  • Positive/Negative Controls : Include orthosteric agonists (e.g., dopamine) and allosteric reference compounds (e.g., SB269652).
  • Schild Analysis : Determine if the compound shifts agonist dose-response curves non-competitively, confirming allosteric behavior .

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